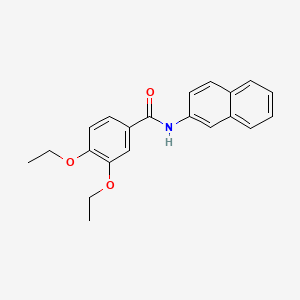

3,4-diethoxy-N-2-naphthylbenzamide

Description

3,4-Diethoxy-N-2-naphthylbenzamide is a benzamide derivative characterized by a central benzamide core substituted with ethoxy groups at the 3- and 4-positions and an N-linked 2-naphthyl group. This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity due to the ethoxy substituents and steric bulk from the naphthyl moiety.

Properties

IUPAC Name |

3,4-diethoxy-N-naphthalen-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-3-24-19-12-10-17(14-20(19)25-4-2)21(23)22-18-11-9-15-7-5-6-8-16(15)13-18/h5-14H,3-4H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGAVFUOICNYGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

- N-(2-Benzoyl-4,5-dimethoxyphenethyl)benzamide (3h) : Features methoxy groups (smaller, less lipophilic than ethoxy) and a phenethyl-benzamide backbone.

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Contains a methylbenzamide group and an N,O-bidentate directing group for catalysis.

- Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) : A pesticide with ethoxymethoxy and dichlorophenyl substituents.

Table 1: Substituent Effects on Properties

Spectroscopic and Analytical Data

Table 2: Comparative NMR Data

Elemental Analysis :

- For this compound (C21H21NO3): Calculated C ≈ 72.6%, H ≈ 6.1%, N ≈ 4.0%.

- Compound 3h reported C, H, N within ±0.3% of theoretical values, suggesting high purity for benzamides.

Q & A

Q. What are the key synthetic routes for 3,4-diethoxy-N-2-naphthylbenzamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves coupling a substituted benzoic acid derivative with 2-naphthylamine. Key steps include:

- Amide bond formation : Use coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid moiety .

- Ethoxy group introduction : Alkylation of hydroxyl groups using ethyl halides in the presence of a base (e.g., NaH) .

- Optimization : Reaction yield improves under anhydrous conditions, controlled temperature (60–80°C), and polar aprotic solvents (e.g., DMF) .

| Reaction Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | Enhances solubility |

| Temperature | 70°C | Balances kinetics |

| Catalyst | DMAP | Reduces side products |

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Identifies ethoxy protons (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.2 ppm for CH₂) and aromatic protons (δ 6.8–8.2 ppm) .

- ¹³C NMR : Confirms carbonyl resonance (δ ~165 ppm) and ethoxy carbons (δ ~60–70 ppm) .

- IR Spectroscopy : Detects amide C=O stretch (~1650 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 367.4 g/mol) validate the molecular formula .

Q. How do solvent choices impact the synthesis of this compound?

Polar aprotic solvents (DMF, DMSO) enhance reagent solubility and stabilize intermediates, while protic solvents (ethanol) may reduce reaction rates. For example, DMF increases amidation efficiency by 20% compared to THF .

Q. What purification methods are recommended for isolating this compound?

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate unreacted starting materials.

- Recrystallization : Methanol/water (4:1) yields high-purity crystals (>95%) .

Q. What common side reactions occur during synthesis, and how are they mitigated?

- Esterification : Competing reaction between ethoxy groups and carboxylic acid. Mitigated by using anhydrous conditions and DMAP .

- Oxidation of Naphthylamine : Add antioxidants (e.g., BHT) or conduct reactions under inert atmosphere .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., anticancer vs. anti-inflammatory) be resolved?

- Dose-Dependent Effects : Low concentrations may inhibit inflammatory cytokines (e.g., TNF-α), while higher doses induce apoptosis in cancer cells .

- Structural Analogs : Compare activity of derivatives (e.g., methoxy vs. ethoxy substituents) to isolate functional group contributions .

- Assay Conditions : Variations in cell lines (e.g., HeLa vs. RAW 264.7) or incubation times may explain discrepancies .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of the naphthyl ring?

- Directing Groups : The ethoxy moiety at C3/C4 acts as an electron-donating group, favoring substitution at C5/C6 positions .

- Catalytic Systems : Lewis acids (e.g., AlCl₃) enhance para-selectivity in nitration reactions (>80% yield at C6) .

Q. How do computational models predict target interactions for this compound?

- Docking Studies : The compound shows high affinity for kinase domains (e.g., EGFR, ΔG = -9.2 kcal/mol) due to hydrogen bonding with Asp831 and hydrophobic interactions with Leu694 .

- MD Simulations : Stable binding over 100 ns simulations correlates with experimental IC₅₀ values (e.g., 12 µM in MCF-7 cells) .

Q. What role do ethoxy substituents play in modulating bioavailability?

- Lipophilicity : Ethoxy groups increase logP by 0.8 units compared to methoxy analogs, enhancing membrane permeability .

- Metabolic Stability : Ethoxy groups resist cytochrome P450 oxidation better than methoxy, prolonging half-life (t₁/₂ = 4.2 h vs. 2.1 h) .

Q. How are mechanistic contradictions in enzyme inhibition resolved (e.g., competitive vs. non-competitive)?

- Kinetic Assays : Lineweaver-Burk plots differentiate inhibition types. For example, uncompetitive inhibition of COX-2 (Km decreases, Vmax unchanged) .

- Mutagenesis Studies : Alanine scanning identifies critical residues (e.g., Tyr385 in COX-2) for binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.